molecular formula C10H18O B7780179 Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-

Cat. No.: B7780179
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-CCNFQMFXSA-N
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Description

Overview of Bridged Bicyclic Systems in Organic Chemistry

Bicyclic molecules are compounds that feature two joined rings. wikipedia.org They can be classified into three main types based on how the rings are joined: fused, spiro, and bridged. masterorganicchemistry.com In bridged bicyclic compounds, the two rings share three or more atoms, creating a structure where two non-adjacent atoms, called bridgeheads, are connected by "bridges" of at least one atom. wikipedia.orgmasterorganicchemistry.comyoutube.com

The nomenclature for these systems, known as the von Baeyer system, specifies the total number of atoms in the bicyclic framework and the number of atoms in each of the three bridges connecting the two bridgehead carbons, listed in descending order. youtube.com For instance, the parent structure of isoborneol (B83184) is norbornane (B1196662), which is named bicyclo[2.2.1]heptane. wikipedia.org This name indicates a bicyclic system with a total of seven carbon atoms, with two bridges of two carbons each and one bridge of a single carbon connecting the bridgeheads. wikipedia.orgyoutube.com

A key characteristic of bridged bicyclic systems is their inherent rigidity, which significantly limits conformational movement. youtube.com This rigidity leads to distinct stereochemical outcomes in reactions and gives rise to exo-endo isomerism, where substituents can be oriented either towards the smaller (exo) or larger (endo) bridge. youtube.comslideshare.net

Significance of the Bornane Skeleton in Chemical Research

Isoborneol is built upon the bornane skeleton, which is chemically known as 1,7,7-trimethylbicyclo[2.2.1]heptane. This structural framework is fundamental to a class of monoterpenes that includes the well-known ketone, camphor (B46023). wikipedia.org The bornane skeleton's rigid, three-dimensional structure has made it a cornerstone in stereochemical studies and a valuable chiral scaffold in synthetic organic chemistry.

The predictable geometry of the bornane system allows for precise control over the spatial arrangement of reacting molecules. Derivatives of isoborneol are frequently employed as chiral ligands and auxiliaries in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds. wikipedia.org For example, compounds like (2S)-(−)-3-exo-(morpholino)isoborneol (MIB) and (2S)-(−)-3-exo-(dimethylamino)isoborneol (DAIB) are used as effective ligands in asymmetric addition reactions. wikipedia.org The oxidation of isoborneol to camphor is a common reaction in academic laboratories and a significant industrial process. westmont.edu

Distinctions between exo- and endo-Diastereoisomers of Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl- (Isoborneol and Borneol)

Isoborneol and borneol are stereoisomers, specifically diastereomers, that share the same molecular formula (C10H18O) and connectivity but differ in the three-dimensional orientation of the hydroxyl (-OH) group on the bicyclic ring. libretexts.orgbrainly.com

Isoborneol (exo-isomer) : The hydroxyl group is in the exo position, meaning it is oriented anti (away from) the C7 bridge, which is the bridge containing the two methyl groups. wikipedia.orgpediaa.com

Borneol (endo-isomer) : The hydroxyl group is in the endo position, oriented syn (on the same side as) the C7 bridge. wikipedia.orgpediaa.com

This difference in the spatial arrangement of the hydroxyl group leads to distinct physical and chemical properties. brainly.com The exo position in isoborneol is generally considered less sterically hindered for external reagents compared to the more crowded endo position in borneol. quora.com This stereochemical difference is critical in synthesis. For example, the reduction of camphor with a reducing agent like sodium borohydride (B1222165) predominantly yields the exo product, isoborneol. quora.com The reagent attacks the carbonyl group from the less hindered endo face, pushing the resulting hydroxyl group into the exo position. quora.com

Comparison of Isoborneol and Borneol
PropertyBicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- (Isoborneol)Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, endo- (Borneol)
Stereochemistryexoendo
Melting Point212–214 °C wikipedia.org202-208 °C nih.gov
SolubilityGenerally more soluble in most solvents than borneol. nih.govLess soluble than isoborneol. nih.gov
Synthesis (from Camphor reduction)Major product quora.comMinor product quora.com

Historical Context and Evolution of Research on Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-

Research into isoborneol is closely tied to the chemistry of terpenes and camphor, which have been isolated from natural sources for centuries. One historical name for borneol is "Borneol camphor," highlighting this close relationship. The industrial synthesis of isoborneol is typically achieved not by the reduction of camphor, but through a process starting from camphene (B42988). Camphene is treated with acetic acid to produce isobornyl acetate (B1210297), which is then hydrolyzed to yield isoborneol. wikipedia.orgnih.gov More direct, single-step hydration methods for converting camphene to isoborneol have also been developed to create a more efficient and environmentally friendly process. google.com

The evolution of research on isoborneol has shifted from isolation and basic characterization to sophisticated applications in synthesis. Initially studied as a component of essential oils and a derivative of camphor, its utility has expanded significantly. In modern organic chemistry, the focus has moved towards leveraging its rigid chiral structure. The development of isoborneol-derived chiral auxiliaries and ligands represents a major advancement, providing powerful tools for chemists to control stereochemistry in complex molecule synthesis. wikipedia.org Ongoing research continues to explore new catalysts and synthetic methods involving isoborneol, such as its use in ionic liquids for oxidation reactions. westmont.edu

Detailed Compound Data

The following tables provide detailed chemical and physical properties of Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-.

Chemical Identifiers
IdentifierValue
IUPAC Name(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol nih.gov
SynonymsIsoborneol, Isobornyl alcohol, Isocamphol, 2-exo-Bornyl alcohol, exo-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol nih.govfishersci.comscbt.com
CAS Number124-76-5 (racemic) wikipedia.org
Molecular FormulaC10H18O wikipedia.org
Molar Mass154.253 g·mol−1 wikipedia.org
Physical Properties
PropertyValue
AppearanceWhite or colorless solid wikipedia.org
Melting Point212–214 °C wikipedia.org
Boiling Point212-214 °C nih.govchemicalbook.com
Density~1.011 g/cm³ nih.gov
SolubilityVery soluble in ethanol, diethyl ether, chloroform; slightly soluble in water (738 mg/L at 25 °C). nih.gov

Properties

IUPAC Name

(2R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

DTGKSKDOIYIVQL-CCNFQMFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1(C2CCC1([C@@H](C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name BORNEOL
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Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., Other Solid, White translucent solid; [Hawley], White solid; [Hawley], Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS], White to off-white crystals; piney camphoraceous aroma
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel-
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Boiling Point

Sublimes
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326
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Solubility

In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/, In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/, Insoluble in water, More soluble in most solvents than borneol, Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol)
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326
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Record name Isoborneol
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Density

1.10 g/cm cu at 20 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-326
Record name Isoborneol
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Vapor Pressure

0.03 [mmHg]
Record name Borneol
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Color/Form

White solid, Tablets from petroleum ether

CAS No.

507-70-0, 124-76-5, 464-45-9
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel-
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Record name Exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
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Melting Point

216 °C, Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/, Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/, Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/
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Synthetic Methodologies for Bicyclo 2.2.1 Heptan 2 Ol, 1,7,7 Trimethyl , Exo and Its Derivatives

Chemical Synthesis Approaches

Stereoselective Reduction of Bicyclic Ketones (e.g., Camphor) to exo-Alcohols

The reduction of the bicyclic ketone camphor (B46023) is a classic and widely studied method for producing a mixture of the diastereomeric alcohols, isoborneol (B83184) (the exo-product) and borneol (the endo-product). This reaction demonstrates the principles of stereoselectivity in rigid cyclic systems. cerritos.edu

The choice of reducing agent is crucial for achieving high selectivity. Complex metal hydrides, particularly sodium borohydride (B1222165) (NaBH₄), are commonly used for this transformation due to their convenience and safety profile. cerritos.edusciencing.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but NaBH₄ is sufficient for the reduction of ketones like camphor. wpmucdn.com

The stereochemical outcome of the reduction is dictated by steric hindrance. The camphor molecule has a bridged bicyclic structure. One side of the carbonyl group is sterically shielded by the gem-dimethyl groups on the one-carbon bridge. cerritos.eduyoutube.com Consequently, the hydride nucleophile from the reducing agent preferentially attacks the carbonyl carbon from the less hindered endo face (the "bottom" side). quora.comodinity.com This endo attack leads to the formation of the exo-alcohol, isoborneol, as the major product. cerritos.eduquora.com The alternative exo attack, which would produce the endo-alcohol borneol, is sterically hindered. edubirdie.comchegg.com

The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond. youtube.com The resulting alkoxide is then protonated by the solvent (typically methanol (B129727) or ethanol) to yield the alcohol. youtube.com

Various studies have reported the diastereomeric ratio of the products. The reduction of camphor with sodium borohydride typically yields a significantly higher proportion of isoborneol compared to borneol. wpmucdn.comedubirdie.com

Table 1: Diastereomeric Ratio in Camphor Reduction with NaBH₄

ProductStereochemistryTypical Yield (%)Reference
Isoborneolexo~85-88% wpmucdn.comedubirdie.com
Borneolendo~12-15% wpmucdn.comedubirdie.com

Catalytic Hydration Methods for Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl- and Related Norbornyl Systems

The direct hydration of camphene (B42988) is an important industrial route for the synthesis of isoborneol. mdpi.com This method avoids the use of stoichiometric reagents and often employs solid acid catalysts, making it a more environmentally friendly approach. The reaction involves the acid-catalyzed addition of water across the double bond of camphene.

A variety of catalysts have been investigated for this process, including:

Strong acidic cation exchange resins : These have been shown to be effective catalysts for the direct hydration of camphene. semanticscholar.org

Heteropoly acids : Tungstophosphoric acid (H₃PW₁₂O₄₀) and other heteropoly acids, sometimes supported on materials like SBA-15 silica, have demonstrated high activity and selectivity for isoborneol. mdpi.com A selectivity to isoborneol of 90% at 99% camphene conversion has been reported. mdpi.com

Synthetic molecular sieves (Zeolites) : Hydrogen-form zeolites have been used as catalysts in fixed-bed continuous reaction systems for camphene hydration, showing high activity and selectivity. google.com

α-Hydroxyl carboxylic acid composite catalysts : Combinations like mandelic acid–boric acid have been used to catalyze the hydration of camphene under solvent-free conditions, yielding isoborneol. researchgate.netnih.gov

The hydration of α-pinene, another abundant monoterpene, can also lead to the formation of valuable alcohols, though the product mixture is often more complex, including terpineol. nih.govresearchgate.net The reaction proceeds through carbocationic intermediates, and the product distribution is highly dependent on the catalyst and reaction conditions. researchgate.net For instance, using a composite catalyst of tartaric acid and boric acid, a 96.1% conversion of α-pinene was achieved with a 58.7% selectivity for terpineol. nih.gov

Table 2: Catalysts for Hydration of Camphene to Isoborneol

Catalyst SystemSelectivity for Isoborneol (%)Camphene Conversion (%)Reference
Tungstophosphoric Acid on SBA-15-SO₃H9099 mdpi.com
Mandelic Acid–Boric Acid (solvent-free)55.9- nih.gov
Strong Acidic Cation Exchange Resin-- semanticscholar.org
Synthetic Molecular Sieve (Zeolite)HighHigh google.com

Saponification of Formate (B1220265) Esters (e.g., 2-exo-Norbornyl Formate)

Saponification, or the base-promoted hydrolysis of an ester, is a fundamental reaction in organic synthesis that can be applied to produce alcohols. In the context of norbornyl systems, this method can be used to generate exo-alcohols from their corresponding esters.

For example, 2-exo-norborneol can be prepared with high purity by the saponification of 2-exo-norbornyl formate. orgsyn.org This reaction is typically carried out using a strong base, such as potassium hydroxide, in an aqueous-alcoholic solution. orgsyn.org The formate ester itself can be synthesized from the reaction of norbornene with formic acid. orgsyn.org This two-step sequence provides a reliable route to the exo-alcohol. While this example does not use the 1,7,7-trimethyl substituted system, the chemical principle is directly applicable to the synthesis of isoborneol from isobornyl formate or other isobornyl esters. researchgate.net

Synthesis via Organometallic Reagents and Subsequent Transformations

Organometallic reagents, such as Grignard reagents (R-Mg-X) and organolithium compounds (R-Li), are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orgbyjus.com They readily react with the electrophilic carbon of a carbonyl group, like that in camphor or related bicyclic ketones. leah4sci.comlibretexts.org

The general reaction involves the nucleophilic addition of the organometallic reagent to the ketone. youtube.com This addition creates a new carbon-carbon bond and, after an acidic workup, transforms the carbonyl group into a tertiary alcohol. leah4sci.com

For instance, reacting camphor with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would result in the formation of exo-2,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. nist.gov The stereoselectivity of this addition is also governed by steric hindrance, with the bulky organometallic reagent typically approaching from the less hindered endo face, leading to the formation of the exo-alcohol.

A similar strategy has been employed in the synthesis of derivatives of fenchone (B1672492), a ketone structurally related to camphor. mdpi.com In this work, lithiated aromatic compounds were added to fenchone to produce tertiary alcohols within the bicyclo[2.2.1]heptane framework. mdpi.com

Regioselective and Diastereoselective Synthesis Strategies

Achieving high levels of regioselectivity and diastereoselectivity is a primary goal in the synthesis of complex molecules like substituted bicyclo[2.2.1]heptan-2-ol derivatives. These strategies aim to control precisely where and how a chemical transformation occurs.

An example of a regioselective synthesis is the four-step preparation of (1S,2R,3S,4R)‐4,7,7‐trimethyl‐3‐(neopentyloxy)bicyclo[2.2.1]heptan‐2‐ol, a derivative of isoborneol that serves as a chiral auxiliary. researchgate.net The strategy involved the regioselective opening of a key acetal (B89532) intermediate, which allowed for the introduction of a sterically demanding neopentyl group in a specific position, a transformation that is difficult to achieve through direct alkylation. researchgate.net

The stereoselectivity observed in the reduction of camphor (Section 2.1.1) is a prime example of diastereoselective synthesis, where one diastereomer (isoborneol) is formed in preference to the other (borneol) due to the inherent structural features of the starting material. chegg.com The synthesis of specific stereoisomers of related azabicyclo[2.2.1]heptan-2-ol systems has also been achieved through carefully designed cyclization reactions, demonstrating control over the stereochemical outcome. nih.gov

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high levels of enantioselectivity, diastereoselectivity, and regioselectivity.

In the context of bicyclo[2.2.1]heptan-2-ol systems, enzymes have been used for both synthesis and resolution. For example, borneol dehydrogenase (BDH) is an enzyme that catalyzes the interconversion of borneol isomers and camphor. researchgate.net This enzyme can be used for the stereoselective oxidation of borneol isomers to produce camphor, or conversely, for the reduction of camphor. researchgate.net The microbial degradation pathway of borneol in Pseudomonas species involves the initial oxidation of borneol to camphor by BDH. researchgate.net

Kinetic resolution using enzymes is another powerful strategy. Esterases and lipases can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of enantiomerically pure alcohols and esters. nih.gov An esterase from Burkholderia gladioli has been identified that shows high selectivity in the kinetic resolution of isobornyl butyrate. This enzymatic step can be integrated into the chemical synthesis route from α-pinene to camphor, providing a method to obtain optically pure monoterpenols. nih.gov Biocatalytic C-H oxidation, using enzymes like cytochrome P450s, is also being explored as a method to create oxidized derivatives of related bridged, polycyclic scaffolds. digitellinc.com

Borneol Dehydrogenases (BDHs) in Stereoselective Conversions of Bornane Derivatives

Borneol dehydrogenases (BDHs) are oxidoreductase enzymes that catalyze the interconversion of borneol and camphor. This function is the final step in the camphor biosynthesis pathway in some plants and the initial step in the borneol degradation pathway in various microorganisms. researchgate.net These enzymes are of significant interest for their ability to perform stereoselective oxidations and reductions, enabling the production of optically pure borneol and camphor isomers. researchgate.net

BDHs exhibit distinct preferences for different stereoisomers of borneol. For instance, a BDH isolated from Pseudomonas sp. strain TCU-HL1 catalyzes the oxidation of (+)-borneol, (-)-borneol (B1667373), (+)-isoborneol, and (-)-isoborneol to camphor. researchgate.net The kinetic parameters of this microbial enzyme show a preference for (+)-borneol over (-)-borneol. oup.comyoutube.com In contrast, BDHs from plants can show different selectivities; for example, Salvia officinalis (sage) contains a (+)-borneol selective dehydrogenase, while Tanacetum vulgare (tansy) possesses a (-)-borneol selective enzyme. researchgate.net

The catalytic efficiency of microbial BDHs can be significantly higher than their plant counterparts. The BDH from Pseudomonas sp. TCU-HL1, for instance, has kcat and kcat/Km values that are substantially greater than those reported for the lavender BDH, highlighting its potential for industrial applications. youtube.com

Table 1: Kinetic Parameters of Borneol Dehydrogenase (BDH) from Pseudomonas sp. TCU-HL1

SubstrateApparent Km (mM)kcat (s-1)
(+)-Borneol0.20 ± 0.010.75 ± 0.01
(-)-Borneol0.16 ± 0.010.53 ± 0.01

Data sourced from Tsang et al., 2016. oup.com

Cytochrome P450cam-Mediated Biotransformations and Hydroxylation Pathways

Cytochrome P450cam (CYP101A1), a well-characterized bacterial enzyme from Pseudomonas putida, plays a crucial role in the metabolism of camphor. chemicalbook.comresearchgate.net This heme-dependent monooxygenase catalyzes the highly regio- and stereospecific hydroxylation of (+)-camphor, converting it to 5-exo-hydroxycamphor (B1210678) as the first step in its degradation pathway. chemicalbook.comforeverest.net

The catalytic cycle of P450cam is a complex process involving redox partners: a flavoprotein reductase (putidaredoxin reductase) and an iron-sulfur protein (putidaredoxin). chemicalbook.com These partners shuttle electrons from NADH to the P450cam active site, enabling the activation of molecular oxygen for the hydroxylation reaction. chemicalbook.com The enzyme's active site binds camphor in a specific orientation that positions the C5 hydrogen for abstraction, leading to the formation of the 5-exo-hydroxy product with high fidelity. foreverest.netnih.gov The mechanism proceeds through a highly reactive iron(IV) oxo species, which is responsible for the C-H bond activation. chemicalbook.com

Despite mutations to active site residues, P450cam has been shown to be remarkably robust in maintaining its hydroxylation regiospecificity, consistently producing 5-exo-hydroxycamphor as the major product. foreverest.net This specificity makes the enzyme a valuable subject for studying the structural determinants of catalytic function in P450 enzymes. chemicalbook.com

Enzymatic Resolution of Racemic Mixtures of Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-

Enzymatic kinetic resolution is a powerful strategy for separating racemic mixtures of chiral compounds. youtube.com In the context of bornane derivatives, this technique is applied to resolve racemic camphor, which can then be reduced to yield enantiopure borneol. Borneol dehydrogenases are particularly suitable for this purpose due to their stereoselectivity. researchgate.net

Researchers have engineered a BDH from Pseudomonas putida to create enantioselective variants capable of resolving racemic camphor. researchgate.net By coupling the stereoselective reduction of one camphor enantiomer with a cofactor regeneration system (e.g., using glucose dehydrogenase), it is possible to convert the racemate into a mixture of one borneol enantiomer and the unreacted camphor enantiomer, which can then be easily separated. researchgate.net For example, an engineered BDH variant was used to selectively reduce (+)-camphor from a racemic mixture, yielding highly enantiopure (-)-camphor (B167293) with an enantiomeric excess (ee) of over 99%. researchgate.net

Table 2: Enzymatic Kinetic Resolution of Racemic Camphor

Enzyme SystemTarget ProductYieldEnantiomeric Excess (eeS)
Engineered BDH from P. putida with GDH cofactor recycling(-)-Camphor79%>99%

Data sourced from Figgener et al., 2021. researchgate.net

Derivatization Strategies of Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-

The hydroxyl group of exo-borneol serves as a versatile functional handle for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse properties and applications.

Esterification Reactions to Yield Acetates, Formates, and Butyrates

Esterification is a common derivatization strategy for exo-borneol. The resulting esters, such as bornyl acetate (B1210297), bornyl formate, and bornyl butyrate, are valued for their characteristic aromas. chemicalbook.com

Several methods exist for the synthesis of these esters:

Reaction with Acylating Agents: A straightforward method involves reacting borneol with acetic anhydride, often in the presence of a catalyst like sodium acetate, to produce bornyl acetate. chemicalbook.com Similarly, bornyl formate can be prepared by heating borneol with a mixture of formic/acetic anhydride. chemicalbook.comchemicalbook.com

Catalytic Esterification: More advanced methods utilize catalysts to promote the reaction between borneol and the corresponding carboxylic acid (acetic acid, butyric acid, etc.). A nanometer solid superacid (S₂O₈²⁻/ZrO₂) has been shown to be an effective catalyst for these reactions, providing good yields and selectivity. researchgate.net Another approach involves using boron trifluoride as a catalyst for the reaction between camphene (a precursor to borneol) and fatty acids. google.com

These reactions can be performed with specific enantiomers of borneol to produce optically active esters. chemicalbook.com

Formation of Ether Derivatives and Analogues

The synthesis of ether derivatives from exo-borneol can be achieved through established methods such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves a two-step process:

Deprotonation: The borneol hydroxyl group is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide ion. This alkoxide is a potent nucleophile. youtube.comorganic-synthesis.com

Nucleophilic Substitution: The resulting bornyl alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide). The alkoxide displaces the halide via an Sₙ2 mechanism to form the ether. wikipedia.orgmasterorganicchemistry.com

Because exo-borneol is a sterically hindered secondary alcohol, the choice of the alkyl halide is critical; primary and methyl halides are preferred to minimize competing elimination reactions. wikipedia.org This method provides a general and reliable route to a variety of bornyl ethers.

Introduction of Nitrogen-Containing Functional Groups (e.g., Amines, Isoxazoles)

Introducing nitrogen-containing functional groups into the bicyclo[2.2.1]heptane framework typically starts from camphor, the ketone analog of borneol. The carbonyl group of camphor is a key reactive site for these transformations.

Amines via Reductive Amination: Reductive amination is a highly effective method for converting camphor into various amines. wikipedia.orgmasterorganicchemistry.com The process involves reacting camphor with a primary or secondary amine under reducing conditions. An imine intermediate is formed, which is then reduced in situ to the corresponding amine. researchgate.netmasterorganicchemistry.com A variety of reducing agents can be used, including iron carbonyls, sodium cyanoborohydride, or catalytic hydrogenation. researchgate.netoup.com This method allows for the synthesis of a diverse library of camphor-derived amines with varying substitution patterns. researchgate.netnih.gov

Isoxazoles and Other Heterocycles: Camphor can also serve as a scaffold for the synthesis of nitrogen-containing heterocycles. The general synthesis of isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.comnih.gov While camphor itself is not a 1,3-dicarbonyl, it can be chemically modified to create suitable precursors. For example, functionalization at the C3 position adjacent to the carbonyl can generate a reactive intermediate that can then be cyclized with hydroxylamine or its derivatives to form a fused isoxazole (B147169) ring system. mdpi.com Other nitrogen heterocycles, such as hydrazones and imines, can be prepared directly by condensing camphor with hydrazines and primary amines, respectively. nih.gov

Synthesis of Polymer Derivatives with Bornane Scaffolds

The rigid and bulky bicyclo[2.2.1]heptane, or bornane, scaffold derived from Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- (isoborneol) has been extensively incorporated into various polymer structures. The unique properties of this scaffold, such as high thermal stability and hydrophobicity, are imparted to the resulting polymers, making them suitable for a range of applications. The primary route to these polymers is through the polymerization of methacrylate (B99206) derivatives of isoborneol, most commonly isobornyl methacrylate (IBMA). Various polymerization techniques have been employed to synthesize both homopolymers and copolymers containing the bornane moiety.

One of the most common methods is free-radical polymerization . Copolymers of isobornyl methacrylate (IBMA) and methyl methacrylate (MMA) have been synthesized in aqueous suspensions using this technique. researchgate.net In such systems, initiators like 1,1,3,3-tetramethylbutyl peroxy-2-ethyl hexanoate (B1226103) and chain transfer agents such as n-octyl mercaptan are utilized to control the polymerization process. researchgate.net Free-radical polymerization can also be initiated using azobisisobutyronitrile (AIBN) to produce poly(isobornyl/bornyl methacrylate). mdpi.com Kinetic studies of the free-radical polymerization of isobornyl methacrylate (IBoMA) have been conducted in the presence of polyisobutylene (B167198) (PIB), using benzoyl peroxide (BPO) as the initiator at elevated temperatures. acs.orgarxiv.org Furthermore, isobornyl methacrylate demonstrates rapid polymerization at ambient temperatures through a copper(I) bromide/N,N,N′,N″,N″-pentamethyldiethylenetriamine (Cu(I)Br/PMDETA) catalytic system.

Anionic polymerization offers a pathway to well-defined polymer architectures with narrow molecular weight distributions. acs.org This method has been successfully used for the synthesis of poly(isobornyl methacrylate) (PIBMA) and triblock copolymers. For instance, poly[isobornyl methacrylate (IBMA)-b-butadiene (BD)-b-IBMA] copolymers have been synthesized using a diadduct of m-diisopropenylbenzene (m-DIB) and tert-butyllithium (B1211817) (t-BuLi) as an initiator. acs.org The polymerization of the IBMA block can proceed at temperatures from -78°C to +25°C in solvents like a cyclohexane/diethyl ether/THF mixture. acs.org The use of (1,1-diphenyl-3,3-dimethylbutyl)lithium (DDBLi) as an initiator in the presence of lithium chloride (LiCl) in THF has also been reported for synthesizing PIBMA with a very narrow molecular weight distribution (<1.10). acs.org The resulting poly(isobornyl methacrylate) exhibits a high glass transition temperature (Tg), which can range from 170°C to 206°C depending on the polymer's tacticity. acs.org

Another synthetic route involves melt polycondensation . This technique has been used to create biodegradable materials such as poly(lactic acid-co-borneol) (PLAB) directly from D,L-lactic acid and L-borneol. researchgate.net The process is typically catalyzed, with catalysts like tin(II) oxide (SnO) being effective. The reaction is carried out at high temperatures (e.g., 170°C) under reduced pressure to facilitate the removal of condensation byproducts and drive the polymerization to achieve high molecular weight polymers. researchgate.net

The research findings highlight the versatility of the bornane scaffold in polymer synthesis, allowing for the creation of materials with tailored properties, including high thermal stability and specific mechanical characteristics like high tensile strength and elongation in the case of thermoplastic elastomers. acs.org

Research Findings on Polymer Synthesis with Bornane Scaffolds

Polymerization MethodMonomersInitiator/CatalystResulting PolymerKey Research FindingsReference
Free-Radical PolymerizationIsobornyl methacrylate (IBMA), Methyl methacrylate (MMA)1,1,3,3-tetramethylbutyl peroxy-2-ethyl hexanoatePoly(methyl methacrylate-co-isobornyl methacrylate)Synthesis of a heat-resistant optical copolymer in an aqueous suspension. researchgate.net
Free-Radical PolymerizationIsobornyl/bornyl methacrylateAzobisisobutyronitrile (AIBN)Poly(isobornyl/bornyl methacrylate)Successful polymerization of a bio-sourced monomer derived from camphor. mdpi.com
Free-Radical PolymerizationIsobornyl methacrylate (IBoMA)Benzoyl peroxide (BPO)Poly(isobornyl methacrylate) (PIBoMA)Investigated the kinetics in the presence of polyisobutylene (PIB), noting a significant gel effect for the pure monomer. acs.orgarxiv.org
Controlled Radical PolymerizationIsobornyl methacrylate (IBMA)Cu(I)Br/N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA)Poly(isobornyl methacrylate)Achieved very fast polymerization at ambient temperature; the resulting polymer has a high glass transition temperature (Tg).
Anionic PolymerizationIsobornyl methacrylate (IBMA), Butadiene (BD)m-diisopropenylbenzene (m-DIB) / tert-butyllithium (t-BuLi) diadductPoly[isobornyl methacrylate-b-butadiene-b-isobornyl methacrylate] (PIBMA-PBD-PIBMA)Synthesized triblock copolymers with very narrow molecular weight distribution (1.10), exhibiting high tensile strength and service temperature. acs.org
Anionic PolymerizationIsobornyl methacrylate (IBMA)(1,1-diphenyl-3,3-dimethylbutyl)lithium (DDBLi) / LiClPoly(isobornyl methacrylate) (PIBMA)Produced polymers with very narrow molecular weight distribution (<1.10); Tg varied from 170 to 206 °C with chain tacticity. acs.org
Melt PolycondensationD,L-lactic acid, L-borneolTin(II) oxide (SnO)Poly(lactic acid-co-borneol) (PLAB)Synthesized a novel biodegradable material; the introduction of borneol decreased the glass-transition temperature (Tg). researchgate.net

Stereochemical Investigations and Conformational Analysis of Bicyclo 2.2.1 Heptan 2 Ol, 1,7,7 Trimethyl , Exo

Understanding exo-/endo-Diastereoisomerism in Bicyclic Alcohols

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, commonly known as isoborneol (B83184), is a bicyclic organic compound and a terpene derivative. Its rigid bicyclo[2.2.1]heptane framework is the foundation for its stereochemical complexity. This structure gives rise to diastereomers, specifically exo- and endo-isomers, which are stereoisomers that are not mirror images of each other. The terms exo and endo are used to describe the relative stereochemistry of substituents in a bridged ring system. wikipedia.org

In the context of bicyclo[2.2.1]heptan-2-ol, the prefixes denote the position of the hydroxyl (-OH) group relative to the bridges of the bicyclic system. The exo isomer has the substituent on the opposite side of the main (longest) bridge, while the endo isomer has the substituent on the same side. wikipedia.org Specifically, for isoborneol, which is the exo isomer, the hydroxyl group is oriented away from the one-carbon bridge (C7) that bears the two methyl groups.

The distinction between exo and endo isomers is crucial as it significantly influences their physical and chemical properties. The steric environment around the functional group differs considerably between the two diastereomers, leading to differences in reactivity, stability, and spectroscopic characteristics.

Thermodynamic Stability:

In many bicyclo[2.2.1]heptane systems, the exo isomer is thermodynamically more stable than the endo isomer. This increased stability is primarily attributed to reduced steric hindrance. In the endo position, the substituent experiences greater steric repulsion from the atoms of the six-membered ring, particularly the hydrogens at the C5 and C6 positions. The exo position is less sterically crowded, allowing the substituent to adopt a more favorable, lower-energy conformation.

However, it's important to note that while the exo product is often more stable, the endo product can sometimes be formed faster in certain reactions, such as the Diels-Alder reaction, due to kinetic control. masterorganicchemistry.com

Spectroscopic Differentiation:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between exo and endo diastereomers. The chemical shifts and coupling constants of protons attached to the bicyclic framework are highly sensitive to their stereochemical environment.

For bicyclo[2.2.1]heptan-2-ol, the proton attached to the carbon bearing the hydroxyl group (H2) exhibits a different chemical shift and splitting pattern in the exo and endo isomers. Generally, the exo-proton (in the endo-alcohol) resonates at a lower field (is more deshielded) compared to the endo-proton (in the exo-alcohol). cdnsciencepub.com This is because the exo-proton is in closer proximity to the electron cloud of the C1-C6 and C4-C5 bonds.

Furthermore, the coupling constants between H2 and the adjacent bridgehead proton (H1) and the methylene (B1212753) protons at C3 can provide definitive stereochemical assignments. The Karplus relationship, which correlates the dihedral angle between two vicinal protons to their coupling constant, is often employed. The dihedral angle between the exo-H2 and H1 is typically smaller than that between the endo-H2 and H1, resulting in a larger coupling constant for the exo proton.

Recent studies have also utilized computational methods, such as Density Functional Theory (DFT) calculations, to predict NMR chemical shifts and coupling constants, further aiding in the accurate assignment of exo and endo configurations. acs.org

Table 3.1.1: General ¹H NMR Characteristics for Exo and Endo Isomers of Bicyclo[2.2.1]heptan-2-ol

Proton Exo Isomer (e.g., Isoborneol) Endo Isomer (e.g., Borneol)
H2 (proton on carbon with -OH)Typically a doublet of doublets or a more complex multiplet, often at a higher field (more shielded). cdnsciencepub.comTypically a triplet or a doublet of doublets, often at a lower field (more deshielded). cdnsciencepub.com
Coupling Constant (JH2-H1)Generally smaller due to a larger dihedral angle.Generally larger due to a smaller dihedral angle.
Coupling Constant (JH2-H3exo)Larger coupling constant.Smaller coupling constant.
Coupling Constant (JH2-H3endo)Smaller coupling constant.Larger coupling constant.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other substituents on the molecule.

Chiral Properties and Enantioselectivity in Synthesis and Transformations

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-, also known as isoborneol, possesses a chiral structure. Chirality is a geometric property of some molecules and ions, where a molecule is non-superimposable on its mirror image. These non-superimposable mirror images are called enantiomers. The chirality of isoborneol arises from the presence of stereocenters within its bicyclic framework.

Due to its inherent chirality, isoborneol exists as a pair of enantiomers: (+)-isoborneol and (-)-isoborneol. These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is a defining characteristic of chiral molecules.

The chiral nature of isoborneol makes it a valuable starting material and chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group or unit that is temporarily incorporated into an organic compound in order to control the stereochemical outcome of a subsequent reaction.

Enantioselectivity in Synthesis:

The synthesis of enantiomerically pure or enriched isoborneol is a significant area of research. One common method for obtaining enantiomerically pure isoborneol is through the reduction of camphor (B46023), which is a readily available natural product. The reduction of camphor can lead to the formation of both isoborneol (the exo product) and borneol (the endo product). The stereoselectivity of this reduction is highly dependent on the reducing agent and reaction conditions. For example, reduction of camphor with lithium aluminum hydride typically yields a higher proportion of the exo isomer, isoborneol.

To achieve high enantioselectivity in the synthesis of a specific enantiomer of isoborneol, chiral reducing agents or catalysts are often employed. These chiral reagents can differentiate between the two enantiotopic faces of the carbonyl group in camphor, leading to the preferential formation of one enantiomer of isoborneol over the other.

Transformations and Use as a Chiral Auxiliary:

The hydroxyl group of isoborneol can be readily converted into other functional groups, allowing for a wide range of chemical transformations. The rigid bicyclic structure of the isobornyl group provides a well-defined steric environment that can effectively control the stereochemistry of reactions occurring at a nearby reactive center.

For instance, esters derived from isoborneol have been used as chiral auxiliaries in a variety of asymmetric reactions, including Diels-Alder reactions, aldol (B89426) additions, and alkylations. The bulky and conformationally rigid isobornyl group blocks one face of the reactive enolate or dienophile, forcing the incoming reagent to approach from the less hindered face. This results in a high degree of stereocontrol and the formation of a single or predominant stereoisomer of the product. After the reaction, the chiral auxiliary can be cleaved from the product, often under mild conditions, to yield the desired enantiomerically enriched compound and recover the isoborneol auxiliary.

Table 3.2.1: Examples of Enantioselective Transformations Using Isoborneol Derivatives

Reaction Type Isoborneol Derivative Used Role of Isoborneol Moiety Typical Stereochemical Outcome
Diels-Alder ReactionIsobornyl acrylate (B77674)Chiral dienophileHigh diastereoselectivity in the formation of the cycloadduct.
Aldol AdditionIsobornyl acetate (B1210297) derived enolateChiral enolateHigh diastereoselectivity in the formation of the β-hydroxy carbonyl compound.
Grignard AdditionIsobornyl esterChiral substrateDiastereoselective addition to the carbonyl group.
Asymmetric ReductionIsobornyl-derived ligands for metal catalystsChiral ligandEnantioselective reduction of prochiral ketones.

The effectiveness of isoborneol as a chiral auxiliary is a direct consequence of its well-defined three-dimensional structure. The predictable steric bias it imparts makes it a valuable tool for chemists seeking to control the stereochemical outcome of their reactions, which is a critical aspect in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules where a specific stereoisomer is often responsible for the desired activity.

Steric Effects on Reactivity and Reaction Pathways in Bornane Systems

The bornane system, which forms the structural core of Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- (isoborneol), is characterized by a rigid and sterically demanding bicyclic framework. These steric constraints have a profound influence on the reactivity of functional groups attached to the bornane skeleton and often dictate the pathways of chemical reactions.

In isoborneol, the hydroxyl group is located at the C2 position in an exo configuration. The steric environment around this hydroxyl group is significantly different from that of its endo diastereomer, borneol. The accessibility of the hydroxyl group to incoming reagents is a key factor in determining the rates and outcomes of its reactions.

Influence of Steric Hindrance on Reactivity:

The bulky bicyclic structure of isoborneol creates significant steric hindrance, which can affect the rates of reactions involving the hydroxyl group. For example, in reactions such as esterification or oxidation, the approach of a reagent to the exo-hydroxyl group is less hindered compared to the approach to the endo-hydroxyl group in borneol. The endo side is shielded by the C5 and C6 methylene groups and the C7 gem-dimethyl bridge. Consequently, isoborneol often reacts faster than borneol in reactions where the approach of the reagent to the hydroxyl group is the rate-determining step.

Conversely, in reactions where the departure of a leaving group is involved, such as in dehydration or substitution reactions, the steric strain in the transition state can play a crucial role. The formation of a carbocation intermediate at the C2 position of the bornane system is a common feature in many of these reactions. The stability and subsequent rearrangement of this carbocation are highly influenced by the stereochemistry of the starting alcohol.

Wagner-Meerwein Rearrangements:

A hallmark of the reactivity of bornane systems is their propensity to undergo Wagner-Meerwein rearrangements. These are 1,2-hydride or 1,2-alkyl shifts that occur in carbocation intermediates. In the case of isoborneol, treatment with acid can lead to the formation of a secondary carbocation at the C2 position. This carbocation is highly prone to rearrangement to form a more stable tertiary carbocation.

For example, the dehydration of isoborneol with acid does not typically yield bornylene, the expected product of simple elimination. Instead, it leads to the formation of camphene (B42988), a rearranged product. This occurs via a series of steps involving protonation of the hydroxyl group, loss of water to form the secondary C2 carbocation, a Wagner-Meerwein rearrangement where the C1-C6 bond migrates to C2, forming a new tertiary carbocation at C1, and finally, elimination of a proton from the C6 methyl group.

Table 3.3.1: Comparison of Reactivity in Isoborneol and Borneol

Reaction Type Reactivity of Isoborneol (exo) Reactivity of Borneol (endo) Explanation for Difference
EsterificationGenerally fasterGenerally slowerThe exo-hydroxyl group is sterically more accessible to the acylating agent.
Oxidation (e.g., with CrO₃)Generally fasterGenerally slowerThe approach of the oxidant to the exo-hydroxyl group is less hindered.
Acid-catalyzed DehydrationLeads to camphene (rearranged product)Also leads to campheneBoth proceed through a C2 carbocation that undergoes a Wagner-Meerwein rearrangement. The initial rate may differ due to steric factors affecting the protonation and water loss steps.
SN1 ReactionsProceeds with rearrangementProceeds with rearrangementBoth form a carbocation intermediate that readily rearranges.
SN2 ReactionsHighly disfavoredHighly disfavoredThe rigid bicyclic structure prevents the backside attack required for an SN2 mechanism.

The steric effects in bornane systems not only influence the rates of reactions but also dictate the product distribution by favoring certain reaction pathways over others. The inherent strain and conformational rigidity of the bicyclo[2.2.1]heptane skeleton make it a fascinating system for studying the interplay of steric and electronic effects in chemical reactions. Understanding these effects is crucial for predicting and controlling the outcomes of transformations involving isoborneol and related compounds.

Conformational Dynamics of Bicyclo[2.2.1]heptane Skeletons

The bicyclo[2.2.1]heptane skeleton, the structural foundation of Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- (isoborneol), is a conformationally rigid system. Unlike monocyclic systems like cyclohexane, which can readily interconvert between different chair and boat conformations, the bicyclo[2.2.1]heptane framework has very limited conformational flexibility. This rigidity is a direct consequence of the bridged nature of the ring system.

The bicyclo[2.2.1]heptane structure can be viewed as a six-membered ring constrained into a boat-like conformation by a one-carbon bridge (C7). This bridging prevents the ring-flipping that is characteristic of cyclohexane. The six-membered ring is forced to adopt a strained boat conformation, and the five-membered rings are in envelope-like conformations.

Limited Flexibility and Vibrational Modes:

Computational studies, such as molecular mechanics and quantum mechanical calculations, have been instrumental in elucidating the potential energy surface of bicyclo[2.2.1]heptane and its derivatives. These studies have confirmed that the boat-like conformation is the global energy minimum and that any significant deviation from this conformation would require a large amount of energy, effectively preventing large-scale conformational changes under normal conditions.

Influence of Substituents on Conformation:

The introduction of substituents onto the bicyclo[2.2.1]heptane skeleton, as in the case of isoborneol with its hydroxyl and methyl groups, can have a minor influence on the local geometry of the molecule. For example, the presence of the bulky gem-dimethyl group at the C7 bridge and the methyl group at C1 can cause slight distortions in the bond angles and dihedral angles of the bicyclic framework to minimize steric strain.

The orientation of the hydroxyl group in isoborneol (exo) also affects the local conformation. The hydroxyl group can rotate around the C-O bond, and its preferred orientation will be one that minimizes steric interactions with the neighboring atoms. These subtle conformational adjustments can have an impact on the reactivity and spectroscopic properties of the molecule.

Table 3.4.1: Key Conformational Features of the Bicyclo[2.2.1]heptane Skeleton

Structural Feature Description Conformational Implication
Six-membered RingConstrained in a boat-like conformationHigh degree of rigidity; no chair-chair interconversion.
Five-membered RingsEnvelope-like conformationsContribute to the overall rigidity of the system.
C7 BridgeOne-carbon bridge connecting C1 and C4Locks the six-membered ring into a boat conformation and is a major source of steric hindrance.
Bond AnglesDeviate from the ideal tetrahedral angle of 109.5°The molecule possesses significant ring strain.
Torsional StrainEclipsing and gauche interactions are presentContributes to the overall strain energy of the molecule.

The conformational rigidity of the bicyclo[2.2.1]heptane skeleton is a defining characteristic that underpins many of the unique chemical and physical properties of isoborneol and other bornane derivatives. This rigidity provides a fixed and predictable three-dimensional arrangement of atoms, which is particularly valuable in the design of chiral auxiliaries and in studies of reaction mechanisms where a well-defined stereochemical environment is required. The limited conformational dynamics of this system simplify the analysis of its structure-activity relationships, making it a model system for investigating stereochemical principles in organic chemistry.

Reaction Mechanisms and Kinetics Involving Bicyclo 2.2.1 Heptan 2 Ol, 1,7,7 Trimethyl , Exo

Mechanism of Hydride Reduction of Camphor (B46023) to Isoborneol (B83184) and Stereochemical Control

The reduction of the bicyclic ketone camphor to its corresponding alcohols, isoborneol and borneol, is a classic example of diastereoselective synthesis. The stereochemical outcome of this reduction is primarily controlled by the steric environment of the carbonyl group. asianpubs.orgcerritos.edu Complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄), are common reagents for this transformation. sciencing.com

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent onto the electrophilic carbonyl carbon of camphor. youtube.com This attack can theoretically occur from two different faces of the planar carbonyl group: the exo face or the endo face.

Exo Attack: The hydride approaches from the top face, which is sterically hindered by the gem-dimethyl group on the C7 bridge. This pathway leads to the formation of the endo alcohol, borneol. cerritos.edu

Endo Attack: The hydride approaches from the less sterically hindered bottom face of the carbonyl group. This pathway is sterically favored and results in the formation of the exo alcohol, isoborneol, as the major product. cerritos.edutandfonline.comodinity.com

Due to the significant steric hindrance posed by the methyl groups, the endo attack is the kinetically favored pathway. tandfonline.comodinity.com Consequently, the reduction of camphor with reagents like NaBH₄ yields a mixture of diastereomers, with isoborneol being the predominant product. odinity.comwpmucdn.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product. youtube.com The diastereomeric ratio of isoborneol to borneol can be influenced by the specific reducing agent and reaction conditions but generally favors isoborneol. wpmucdn.com

Table 1: Diastereoselectivity in the Reduction of Camphor
Hydride Attack FaceSteric HindranceProduct FormedStereochemistryRelative Yield
ExoHigh (from gem-dimethyl bridge)BorneolEndo-alcoholMinor
EndoLowIsoborneolExo-alcoholMajor

Skeletal Rearrangements in Bornane and Norbornane (B1196662) Derivatives

Derivatives of bornane and norbornane, including isoborneol, are well-known to undergo skeletal rearrangements, particularly under acidic conditions. The most prominent of these is the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions. researchgate.netshimadzu.com

A classic example is the acid-catalyzed dehydration of isoborneol to form camphene (B42988). asianpubs.orgresearchgate.net The mechanism proceeds through the following steps:

Protonation: The hydroxyl group of isoborneol is protonated by an acid (e.g., sulfuric acid), forming a good leaving group (water). nih.govnih.gov

Carbocation Formation: Loss of a water molecule generates a secondary carbocation at the C2 position of the bicyclo[2.2.1]heptane skeleton. nih.govnih.gov

1,2-Alkyl Shift: The secondary carbocation undergoes a rapid rearrangement to a more stable tertiary carbocation. This occurs via a 1,2-shift of the C1-C6 bond to the C2 carbon. This step is the core of the Wagner-Meerwein rearrangement and alters the carbon skeleton. nih.govnih.gov

Elimination: A proton is eliminated from an adjacent methyl group, leading to the formation of an exocyclic double bond and yielding the final product, camphene. nih.govnih.gov

This rearrangement is a hallmark of bicyclic terpene chemistry and was pivotal in the historical development of carbocation theory. researchgate.netshimadzu.com The potential for such rearrangements means that reactions involving bornane and norbornane derivatives under acidic conditions can often lead to complex product mixtures if not carefully controlled. wpmucdn.com

Catalytic Reaction Mechanisms and Diastereoselectivity Control

Catalytic methods play a crucial role in the synthesis and transformation of isoborneol, often with a focus on controlling diastereoselectivity.

One significant catalytic process is the conversion of camphene to isoborneol or its esters. This reaction is the reverse of the rearrangement described above and is typically catalyzed by various solid acid catalysts, including Lewis acids (e.g., BF₃OEt₂), heteropoly acids, and zeolites. tandfonline.comscispace.com The mechanism involves the protonation of the exocyclic double bond of camphene to form the tertiary carbocation, which is then attacked by a nucleophile (water for isoborneol, a carboxylic acid for isobornyl esters). tandfonline.com The stereoselectivity favors the formation of the exo product, isoborneol.

Another important catalytic reaction is the isomerization of isoborneol to its endo diastereomer, borneol. This transformation is of commercial interest as borneol has specific applications in pharmaceuticals and perfumery. Heterogeneous catalytic systems, such as transition metal-doped Co/TiO₂, have been developed for this purpose. nih.gov The proposed mechanism involves a dehydrogenation-hydrogenation sequence:

The catalyst facilitates the dehydrogenation of isoborneol to camphor.

The intermediate camphor is then re-hydrogenated on the catalyst surface. By controlling the catalyst properties and reaction conditions, the hydrogenation can be directed to favor the exo attack, leading to the formation of borneol. nih.gov The design of bifunctional catalysts is critical to selectively promote isomerization while suppressing the formation of camphor as a final byproduct. nih.gov

Table 2: Catalysts Used in Reactions Involving Isoborneol
ReactionCatalyst TypeSpecific ExamplesProduct
Camphene Esterification/HydrationSolid Acid / Lewis AcidH₃PW₁₂O₄₀/SiO₂, BF₃OEt₂, Zeolites, Anhydrous FeCl₃Isobornyl Esters / Isoborneol
Isoborneol IsomerizationHeterogeneous BimetallicCu-Co/TiO₂, Ni-Co/TiO₂Borneol

Enzymatic Reaction Mechanisms and Substrate Specificity in Bioconversions

Enzymes offer highly selective routes for the synthesis and modification of isoborneol, operating under mild conditions with high stereospecificity. The biocatalytic reduction of camphor is a well-studied example. Microorganisms like baker's yeast (Saccharomyces cerevisiae) can effectively reduce camphor. asianpubs.orgresearchgate.net These whole-cell biotransformations utilize oxidoreductase enzymes that deliver a hydride equivalent to the carbonyl group, analogous to chemical reducing agents. The stereochemical outcome of these reductions can be highly specific, often favoring one diastereomer. researchgate.net

Terpene synthases are another class of enzymes crucial in the biosynthesis of terpenes. While not directly synthesizing isoborneol from an acyclic precursor, their study provides insight into the enzymatic control of complex carbocation cyclizations and rearrangements. nih.govnih.gov These enzymes bind a linear pyrophosphate substrate (like geranyl pyrophosphate) in a specific conformation within a hydrophobic active site, initiate ionization, and chaperone the resulting carbocation through a series of cyclizations and rearrangements to a final, stable terpene product. nih.govresearchgate.net The precise architecture of the active site dictates the reaction pathway and determines the final product structure. researchgate.net

Esterases and lipases have been employed for the kinetic resolution of racemic mixtures containing isoborneol. For instance, specific esterases, such as EstB from Burkholderia gladioli, show outstanding enantioselectivity (E > 100) for the hydrolysis of isobornyl butyrate. researchgate.netd-nb.info This enzymatic process allows for the separation of enantiomers by selectively hydrolyzing one ester enantiomer to the corresponding alcohol (isoborneol) while leaving the other ester enantiomer unreacted. researchgate.net This highlights the high degree of substrate specificity inherent in enzymatic reactions.

Gas-Phase Ion-Molecule Reactions and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental tool for the structural elucidation of isoborneol and for studying its gas-phase ion chemistry. Under electron ionization (EI), isoborneol undergoes fragmentation to produce a characteristic mass spectrum. nist.govnist.gov The molecular ion (M⁺) peak at m/z 154 is often weak or absent due to the facile loss of a water molecule from the protonated alcohol. The fragmentation pattern is dominated by peaks resulting from rearrangements and cleavage of the bicyclic ring system. Key fragments observed in the EI mass spectrum of isoborneol include:

m/z 136: Resulting from the loss of water [M - H₂O]⁺.

m/z 121: Loss of a methyl group from the m/z 136 ion [M - H₂O - CH₃]⁺.

m/z 95: A prominent peak, often the base peak, corresponding to the C₇H₁₁⁺ ion, likely formed through a retro-Diels-Alder type fragmentation or other complex rearrangements of the bicyclic skeleton. nist.govnist.gov

m/z 81, 80, 67: Further fragments resulting from the breakdown of the C₇H₁₁⁺ ion.

Chemical ionization (CI) is a softer ionization technique that provides complementary information. shimadzu.com Using reagent gases like methane (B114726) or solvents like methanol, CI typically produces a prominent pseudomolecular ion, such as [M+H]⁺ (m/z 155). For oxygenated terpenes like isoborneol, a common fragment in CI is the [M+H-H₂O]⁺ ion (m/z 137), resulting from the loss of water from the protonated molecule. shimadzu.com This helps to confirm the molecular weight of the analyte. Atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (LC-MS/MS) has also been developed for the quantification of terpenes, providing high selectivity and sensitivity. nih.govnih.gov

Table 3: Major Ions in the Electron Ionization (EI) Mass Spectrum of Isoborneol
Mass-to-Charge Ratio (m/z)Proposed Fragment Ion / Origin
154Molecular Ion [M]⁺
139[M - CH₃]⁺
136[M - H₂O]⁺
121[M - H₂O - CH₃]⁺
95[C₇H₁₁]⁺ (Often Base Peak)

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Bicyclo 2.2.1 Heptan 2 Ol, 1,7,7 Trimethyl , Exo and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like isoborneol (B83184). mdpi.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1H and 13C NMR for Detailed Structural Assignments

The complete and accurate assignment of proton (¹H) and carbon (¹³C) NMR chemical shifts is fundamental to the structural verification of isoborneol. mdpi.com Due to the molecule's rigid and strained bicyclic nature, its ¹H NMR spectrum can be complex, with some signals overlapping. researchgate.net However, techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) are utilized to correlate proton and carbon signals, facilitating unambiguous assignments. mdpi.com

Studies have shown that the chemical shifts of isoborneol's protons and carbons are sensitive to the solvent used and to the introduction of protecting groups on the secondary hydroxyl group. mdpi.commdpi.com For instance, protecting the hydroxyl group with acetyl or benzoyl groups causes significant downfield and upfield shifts for many protons within the bicyclic ring, which helps in their precise assignment. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Isoborneol

Atom¹H Chemical Shift (ppm) in CDCl₃¹³C Chemical Shift (ppm) in CDCl₃
11.6848.9
23.6278.8
3-exo1.7738.8
3-endo1.5038.8
41.0245.0
5-exo1.7327.1
5-endo1.6627.1
6-exo1.7134.0
6-endo0.9834.0
7-47.0
8 (C7-CH₃)0.8220.2
9 (C7-CH₃)0.9018.9
10 (C1-CH₃)1.0211.8

Note: Chemical shift values are approximate and can vary based on solvent and experimental conditions. Data compiled from various spectroscopic studies. chemicalbook.com

2D NMR and NOESY Spectroscopy for Stereochemical and Connectivity Determination

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining the stereochemistry, including the exo- orientation of the hydroxyl group in isoborneol. NOESY detects through-space interactions between protons that are in close proximity. For isoborneol, a key NOE correlation would be expected between the proton at C-2 (H-2) and nearby protons on the same face of the bicyclic system, which helps to confirm its exo position relative to the bulkier C-7-gem-dimethyl bridge.

Analysis of Chemical Shift Perturbations and Anisotropic Effects

The introduction of certain functional groups or reagents can cause predictable changes in the NMR spectrum, providing valuable structural information. Lanthanide shift reagents (LSRs), such as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(FOD)₃), are used to simplify complex spectra by inducing large chemical shift perturbations. tandfonline.comtandfonline.com In mixtures of borneol and isoborneol, the LSR binds preferentially to the less sterically hindered endo hydroxyl group of borneol, causing larger induced shifts for its signals and thus improving the resolution of signals from the two epimers. tandfonline.comtandfonline.com

Anisotropic effects arise from the non-uniform magnetic fields generated by certain functional groups, like phenyl rings. researchgate.net When the hydroxyl group of isoborneol is protected with a silyl (B83357) group containing phenyl substituents, protons on the bicyclic ring experience either shielding (upfield shifts) or deshielding (downfield shifts) depending on their spatial orientation relative to the phenyl rings. researchgate.net The analysis of these anisotropic effects, often supported by Density Functional Theory (DFT) calculations, provides a deeper understanding of the molecule's three-dimensional structure and the spatial influence of substituents. mdpi.comnih.gov

Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation via NMR

Deuterium (²H) labeling is a powerful tool for tracing the pathways of chemical reactions and elucidating reaction mechanisms. In the context of bicyclic systems like isoborneol, Wagner-Meerwein rearrangements are common carbocation-mediated processes. wikipedia.orgwikiwand.com These rearrangements involve the 1,2-shift of an alkyl group, which can be tracked using NMR by strategically placing deuterium labels within the molecule. rsc.orgsci-hub.st

For example, in the acid-catalyzed conversion of isoborneol to camphene (B42988), a classic Wagner-Meerwein rearrangement occurs. wikipedia.orgwordpress.com If isoborneol were synthesized with a deuterium label at a specific position, the location of the deuterium in the resulting camphene product, as determined by ¹H or ²H NMR, would provide definitive evidence for the specific bond migration that occurred during the rearrangement. sci-hub.st The changes in ¹³C chemical shifts resulting from the deuterium isotopic effect can also allow for accurate signal assignments in the product. sci-hub.st

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. uni-saarland.de

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). wikipedia.orgyoutube.com This process not only forms a molecular ion (M⁺·) but also imparts significant internal energy, leading to extensive and reproducible fragmentation. uni-saarland.dewikipedia.org The analysis of these fragment ions provides a "fingerprint" that can be used for structural elucidation.

In the EI-MS of isoborneol (C₁₀H₁₈O, Molecular Weight: 154.25), the molecular ion peak at m/z 154 is often weak or absent due to the instability of the initial radical cation. nist.govlibretexts.org The fragmentation pattern is characterized by a series of cleavage and rearrangement reactions typical for bicyclic alcohols. Common fragmentation pathways include the loss of water (H₂O), a methyl group (CH₃), and cleavage of the bicyclic ring.

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of Isoborneol

m/zProposed Fragment Identity/LossRelative Intensity
139[M - CH₃]⁺Moderate
121[M - CH₃ - H₂O]⁺Moderate
110Rearrangement productStrong
95[C₇H₇]⁺ (Tropylium-like ion)Very Strong (Base Peak)
81[C₆H₉]⁺Strong
67[C₅H₇]⁺Moderate

Note: The fragmentation pattern and relative intensities can vary slightly depending on the instrument and conditions. Data is based on typical spectra from mass spectral databases. nist.gov The base peak at m/z 95 is a common and characteristic fragment for many monoterpenes.

Ion Cyclotron Resonance (ICR) for Investigating Gas-Phase Reactivity Differences between Epimers

Ion Cyclotron Resonance (ICR) mass spectrometry is a powerful technique for studying the intrinsic properties and reactions of ions in the gas phase, free from solvent effects. While specific ICR studies on Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- are not extensively documented in publicly available literature, the principles of the technique allow for the differentiation of stereoisomers, including epimers, based on differences in their gas-phase reactivity and thermochemical properties.

The differentiation of epimers like exo- (isoborneol) and endo- (borneol) via ICR-MS would rely on subtle differences in their three-dimensional structures, which influence the stability of intermediate complexes and transition states during gas-phase reactions. Potential methods for differentiation include:

Proton Affinity and Basicity: The steric environment around the hydroxyl group is different for the exo and endo epimers. This can lead to measurable differences in their gas-phase basicity or proton affinity. The epimer that forms a more stable protonated molecule, [M+H]⁺, due to better internal hydrogen bonding or less steric hindrance, can be distinguished.

Dehydration Reactions: Upon collisional activation, the protonated epimers can undergo dehydration. The rate and energy required for this water loss can differ due to stereochemical factors, such as the proximity of specific hydrogen atoms required for the elimination pathway. The endo epimer, for instance, may exhibit a unique dehydration mechanism involving syn-elimination not as readily available to the exo epimer.

Host-Guest Chemistry: The formation of adducts with chiral selectors or metal ions can be investigated. The stability of these diastereomeric complexes in the gas phase can be measured, with the more stable complex indicating a better stereochemical fit. Energy-resolved mass spectrometry can be used to evaluate the dissociation of these adducted ions, providing data that correlates with the stereochemistry. nih.gov

Recent advances in ion mobility-mass spectrometry (a related gas-phase technique) have demonstrated the successful separation of disaccharide epimers, where differentiation is based on the different collision cross-sections of ions that vary only by the axial or equatorial position of a single hydroxyl group. researchgate.net This highlights the sensitivity of gas-phase methods to subtle stereochemical differences, a principle that is fundamental to ICR-based investigations. researchgate.netchemrxiv.org

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is an exceptionally powerful technique for determining the absolute configuration of chiral molecules in solution.

For Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- (isoborneol), VCD provides a detailed spectroscopic fingerprint that is unique to its specific three-dimensional structure. The analysis involves a synergy between experimental measurement and theoretical calculation:

Experimental Spectrum: The VCD spectrum of the isoborneol sample is recorded.

Computational Modeling: Density Functional Theory (DFT) calculations are used to predict the theoretical VCD spectra for a specific enantiomer (e.g., (1S,2S,4S)-(+)-isoborneol).

Comparison and Assignment: The experimental spectrum is compared to the calculated spectrum. A direct match allows for the unambiguous assignment of the absolute configuration of the enantiomer present in the sample.

A study successfully utilized this method to characterize isoborneol enantiomers after their separation by high-performance liquid chromatography (HPLC). nih.gov The experimental VCD spectrum of the first-eluted enantiomer was found to be in excellent agreement with the DFT-calculated spectrum for the (1S, 2S, 4S) configuration, confirming its identity as (+)-isoborneol. nih.gov This approach is particularly valuable for molecules like isoborneol that lack strong UV chromophores, making analysis by electronic circular dichroism (ECD) more challenging. nih.gov

VCD is highly sensitive to the molecule's conformational state. mdpi.com For conformationally flexible molecules, accurate computational modeling requires averaging the spectra of all significantly populated conformers to achieve a good match with the experimental data.

Table 1: VCD Application for Absolute Configuration of Isoborneol

TechniqueCompound AnalyzedKey FindingReference
VCD Spectroscopy coupled with DFT Calculations(+)-Isoborneol enantiomerThe experimental VCD spectrum matched the calculated pattern for the (1S, 2S, 4S) configuration. nih.gov

X-ray Crystallography for Absolute Configuration Determination (on Crystalline Derivatives)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure and absolute configuration of a molecule. The technique requires a well-ordered single crystal. While Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- is a waxy solid and may be difficult to crystallize in a suitable form, its crystalline derivatives are readily analyzed.

This method involves chemically modifying the alcohol to introduce functionalities that enhance its crystallinity. The resulting derivative is then crystallized and analyzed. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the position of each atom in the molecular framework, providing an unambiguous assignment of its relative and absolute stereochemistry.

Research on related bicyclo[2.2.1]heptane systems demonstrates the utility of this approach:

The absolute configuration of various functionalized bicyclo[2.2.1]heptane derivatives has been unequivocally established through X-ray analysis. rsc.org

In one instance, the structure of 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide was determined, which in turn allowed for the first unambiguous experimental confirmation of the absolute configuration of its ketone derivative, bicyclo[2.2.1]heptan-2-one. ku.ac.ke

The structures of organometallic derivatives, such as chiral organotin compounds derived from the bicyclo[2.2.1]heptane framework, have also been confirmed by X-ray crystallography. researchgate.net

The process confirms the exo orientation of substituents and establishes the absolute configuration at each stereocenter, provided a heavy atom is present or anomalous dispersion techniques are used.

Table 2: Examples of X-ray Crystallography on Bicyclo[2.2.1]heptane Derivatives

Derivative TypePurpose of AnalysisReference
Substituted Bicyclo[2.2.1]heptane-1-carboxylatesUnambiguous establishment of structure and absolute configuration. rsc.org
2-Chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamideDetermination of absolute configuration to correlate it with the ketone precursor. ku.ac.ke
Chiral Bicyclo[2.2.1]heptane and Bicyclo[2.1.1]hexane DerivativesConfirmation of the absolute configuration of novel functionalized terpenoids. researchgate.net

Gas Chromatography (GC) for Purity Assessment and Isomeric Composition Analysis

Gas Chromatography (GC) is a fundamental analytical technique for separating and analyzing volatile compounds. It is widely used to assess the purity of Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- and to determine its isomeric composition, including the ratio of exo to endo epimers and the enantiomeric excess.

Purity Assessment: GC analysis can effectively separate the target compound from starting materials, solvents, and byproducts, allowing for a quantitative assessment of its purity. The area of the peak corresponding to isoborneol relative to the total area of all peaks in the chromatogram provides a measure of its percentage purity.

Isomeric Composition Analysis:

Epimer (Diastereomer) Separation: The exo (isoborneol) and endo (borneol) epimers have different physical properties and can often be separated on standard achiral GC columns due to differences in their volatility and interaction with the stationary phase. magritek.com This allows for the determination of the diastereomeric ratio in a mixture, which is crucial for monitoring reactions such as the reduction of camphor (B46023). magritek.com

Enantiomer Separation: Enantiomers have identical physical properties on achiral media and thus cannot be separated on standard GC columns. To analyze enantiomeric composition, two main strategies are employed:

Chiral Stationary Phases: Using a GC column with a chiral stationary phase allows for the direct separation of the enantiomers of isoborneol.

Chiral Derivatization: The isoborneol enantiomers are reacted with a chiral derivatizing agent (e.g., (R)-(+)-MTPA-Cl or (1S)-(−)-camphanic chloride) to form diastereomeric esters. elsevierpure.comnih.gov These diastereomers have different physical properties and can be separated on a standard achiral GC column. The relative peak areas of the resulting diastereomeric derivatives correspond to the enantiomeric ratio of the original alcohol. elsevierpure.comnih.gov

A study established a method to identify "synthetic" and "semi-synthetic" borneol products by derivatizing the four possible stereoisomers ((+)- and (-)-isoborneol, (+)- and (-)-borneol) with chiral reagents and analyzing the products by GC. elsevierpure.comnih.gov This allowed for the successful separation of all isomers.

Table 3: GC Methods for Isomeric Analysis of Isoborneol and Borneol

Analytical GoalGC MethodKey FindingReference
Separate four stereoisomers of borneol/isoborneolDerivatization with (R)-(+)-MTPA-Cl or (1S)-(-)-camphanic chloride followed by GC analysis on an achiral column.The method successfully separated the diastereomeric derivatives, allowing for the quantification of all four isomers. elsevierpure.comnih.gov
Determine diastereomeric ratioGC analysis on an achiral column.Can separate isoborneol (exo) from borneol (endo) to determine the product ratio from camphor reduction. magritek.com
Quantify isoborneol and borneol in herbal medicineGC with FID on a packed PEG-1500 column.A reliable method for quantitative estimation in complex matrices. nih.gov

Computational and Theoretical Chemistry Studies of Bicyclo 2.2.1 Heptan 2 Ol, 1,7,7 Trimethyl , Exo Systems

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules like Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- (also known as isoborneol (B83184) or exo-borneol). These theoretical methods complement experimental data, offering insights at an atomic level that are often inaccessible through empirical means alone.

Applications of Bicyclo 2.2.1 Heptan 2 Ol, 1,7,7 Trimethyl , Exo in Organic Synthesis and Catalysis

Chiral Auxiliaries and Ligands in Asymmetric Organic Synthesis

The inherent chirality and well-defined stereochemistry of exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol make its derivatives highly effective as chiral auxiliaries and ligands in a multitude of asymmetric transformations. These applications leverage the compound's rigid scaffold to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a desired product.

Derivatives of the exo-borneol framework have been successfully employed as chiral auxiliaries in asymmetric Diels-Alder reactions. For instance, acrylate (B77674) esters of chiral alcohols derived from the borneol structure have been used as dienophiles. In the presence of a Lewis acid, these reactions proceed with high endo-selectivity and diastereoselectivity, enabling the formation of chiral cyclic compounds. The chiral auxiliary directs the approach of the diene to one face of the dienophile, thereby controlling the stereochemical outcome of the cycloaddition.

Furthermore, amino alcohol derivatives of exo-borneol have proven to be excellent chiral ligands in enantioselective conjugate addition reactions. For example, chiral dimethylcuprate reagents modified with ligands derived from exo-3-amino-isoborneol have been utilized in the asymmetric synthesis of muscone (B1676871), a valuable fragrance ingredient. nih.govresearchgate.net The stereochemistry of the resulting muscone is directly correlated to the configuration of the chiral ligand employed. This approach has achieved high enantiomeric excesses, demonstrating the effective transfer of chirality from the borneol-derived ligand to the final product.

The versatility of the exo-borneol scaffold is also evident in its use for the synthesis of N-substituted 2-exo-hydroxybornyl-10-sulfonamides. These compounds have been investigated as potential chiral auxiliaries in asymmetric Morita-Baylis-Hillman (MBH) reactions. nih.gov Acrylate esters derived from these sulfonamides have been used as substrates in MBH reactions with various aldehydes, yielding the corresponding adducts with moderate diastereoselectivity. nih.gov

ApplicationReaction TypeChiral MoietyAchieved Stereoselectivity
Asymmetric Diels-AlderCycloadditionAcrylate esters of borneol derivativesHigh endo-selectivity and diastereoselectivity
Asymmetric Conjugate Addition1,4-Additionexo-3-Amino-isoborneol derived ligandsHigh enantiomeric excess (e.e.)
Asymmetric Morita-Baylis-HillmanCarbon-Carbon Bond FormationN-Substituted 2-exo-hydroxybornyl-10-sulfonamidesModerate diastereomeric excess (d.e.) nih.gov

Strategic Intermediates in Complex Organic Molecule Synthesis, including those relevant to medicinal chemistry

The rigid bicyclo[2.2.1]heptane framework of exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol serves as a valuable chiral starting material for the synthesis of a wide array of more complex organic molecules, including natural products and compounds of medicinal interest. nih.govnih.gov Its well-defined stereochemistry and functional group allow for predictable transformations and the construction of intricate molecular architectures.

A primary application of this compound is as a precursor to camphor (B46023). d-nb.info Camphor, the oxidized ketone form of borneol, is a versatile intermediate in its own right and has been utilized in the synthesis of various pharmacologically active compounds. For instance, derivatives of camphor have been used to prepare novel cannabinergic ligands. nih.gov The synthesis of these complex molecules often begins with the readily available chiral scaffold of camphor, which is derived from borneol. nih.gov

Furthermore, the 1,7,7-trimethylbicyclo[2.2.1]heptane skeleton, originating from borneol, has been incorporated into the design and synthesis of novel antiviral agents. A new series of heterocyclic derivatives containing this fragment has been shown to exhibit potent inhibitory activity against influenza A viruses. researchgate.netnih.gov This highlights the role of the borneol scaffold as a key building block in the development of new therapeutic agents.

The utility of the borneol framework extends to the total synthesis of complex natural products. The "chiral pool" of readily available, inexpensive terpenes, including borneol, provides a foundational starting point for constructing architecturally complex targets. nih.govnih.govsemanticscholar.org Synthetic strategies often leverage the inherent chirality of these natural products to avoid the need for de novo asymmetric synthesis. For example, a functionalized camphor, accessible from borneol, has been employed as a key component in a strategy for the total synthesis of longiborneol (B1213909) sesquiterpenoids. nih.gov

Model Systems for Fundamental Studies of Reaction Mechanisms and Steric Effects

While direct and extensive studies utilizing Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- as a model system for fundamental studies of reaction mechanisms and steric effects are not widely documented in readily available literature, its rigid bicyclic structure makes it an illustrative example for understanding stereochemical principles. The fixed conformation of the bicyclo[2.2.1]heptane system limits the number of accessible rotamers, which simplifies the analysis of reaction trajectories and the influence of substituents.

The distinct steric environments of the exo and endo faces of the norbornane (B1196662) skeleton are a classic textbook example of steric hindrance. The concave shape of the endo face is significantly more sterically encumbered than the convex exo face. This inherent structural feature dictates the stereochemical outcome of many reactions involving norbornane derivatives. For instance, nucleophilic attack on a carbonyl group at the C2 position of camphor (the ketone derived from borneol) preferentially occurs from the less hindered exo face. This principle of exo selectivity is a cornerstone of stereochemistry and is often discussed in the context of norbornane systems.

The stereochemistry of derivatives of this compound can serve as a probe for reaction mechanisms. The predictable and well-defined spatial arrangement of its functional groups allows for the detailed analysis of the stereochemical course of a reaction, providing insights into the transition state geometry and the factors that govern stereoselectivity.

Development of Novel Catalytic Systems and Processes

The application of Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo- in the development of novel catalytic systems primarily revolves around its use as a scaffold for chiral ligands, as detailed in section 7.1. The rigid and predictable stereochemistry of the borneol framework is a key feature in the design of these ligands, which in turn are the active components of chiral catalysts.

Recent research has explored the use of catalysts supported on various materials for the isomerization of isoborneol (B83184) to borneol. For example, transition metal-doped Co/TiO2 has been investigated as a catalyst for this transformation in a continuous-flow system. nih.gov This research focuses on optimizing the catalytic process for the production of borneol, which has its own set of applications. While this work involves the transformation of the title compound, it is more centered on the development of a process for synthesizing its endo diastereomer rather than using the exo isomer to develop a new catalytic system for other reactions.

The broader concept of "scaffolding catalysis" aims to expand the repertoire of bifunctional catalysts. semanticscholar.org While not directly employing the title compound, this area of research provides a conceptual framework where a rigid and well-defined molecule like exo-borneol could potentially serve as a scaffold to bring together a catalytic site and a substrate-binding site, thereby inducing or accelerating a chemical reaction. The development of such systems based on the exo-borneol scaffold remains an area for potential future exploration.

Future Directions and Emerging Research Areas

Development of Advanced Biocatalytic Systems for Enantiopure Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fragrance industries. While classical resolution methods for producing enantiopure isoborneol (B83184) exist, biocatalysis offers a more sustainable and highly selective alternative. Future research is focused on developing sophisticated enzymatic and whole-cell systems to achieve high yields and enantiomeric excess.

Key research thrusts include the use of engineered oxidoreductases, such as alcohol dehydrogenases (ADHs), for the asymmetric reduction of the parent ketone, camphor (B46023). This involves screening for novel enzymes from diverse microbial sources and employing protein engineering techniques to enhance substrate specificity, stereoselectivity, and stability under industrial process conditions. Another promising approach is the kinetic resolution of racemic isoborneol, where an enzyme selectively acylates or oxidizes one enantiomer, allowing for the separation of the unreacted, enantiopure alcohol. nih.gov Lipases and esterases are prime candidates for such transformations. Dynamic kinetic resolution, a more advanced strategy, would integrate an in-situ racemization catalyst with the enzymatic resolution step to theoretically convert 100% of the racemic starting material into a single enantiomer. researchgate.net

Biocatalytic StrategyEnzyme ClassMechanismPotential Advantages
Asymmetric ReductionAlcohol Dehydrogenase (ADH)Stereoselective reduction of camphor to a single isoborneol enantiomer.High theoretical yield; direct route to the desired enantiomer.
Kinetic ResolutionLipase / EsteraseEnantioselective acylation of one enantiomer in a racemic mixture.Utilizes readily available racemic starting material.
DeracemizationOxidoreductase CombinationSelective oxidation of one enantiomer followed by stereoselective reduction of the resulting ketone.Potential for high conversion of a racemate to a single enantiomer.

Design and Synthesis of Novel Derivatives with Tunable Reactivity and Selectivity

The isoborneol scaffold, with its rigid bicyclic framework and defined stereochemistry, serves as an excellent starting point for the synthesis of novel derivatives. Future work will focus on creating derivatives where the reactivity and selectivity can be precisely controlled, or "tuned," for specific applications, such as in asymmetric catalysis, polymer science, and medicinal chemistry.

Research efforts are directed towards several areas. First is the synthesis of novel esters and ethers at the C2-hydroxyl position with electronically and sterically diverse substituents. For example, incorporating electron-withdrawing groups could enhance the electrophilicity of adjacent atoms, while bulky groups could be used to create specific chiral pockets, making the derivative a useful chiral auxiliary or ligand for asymmetric synthesis. Second, modifications to the bicyclic ring system itself, while more challenging, could unlock new chemical space. This might involve selective C-H functionalization or ring-opening reactions to produce novel scaffolds that retain elements of the original chirality. The goal is to move beyond simple derivatives like bornyl acetate (B1210297) and create a library of isoborneol-based compounds with a wide range of physicochemical properties. nist.gov

Derivative ClassSynthetic ApproachTunable PropertyPotential Application
Chiral Ester LigandsAcylation with functionalized carboxylic acidsSteric bulk, electronic effectsAsymmetric catalysis, chiral recognition
Functionalized EthersWilliamson ether synthesis with complex alkyl halidesPolarity, hydrogen bonding capabilityChiral solvents, building blocks for polymers
Ring-Modified ScaffoldsC-H activation, fragmentation reactionsConformational rigidity, molecular shapePharmaceutical intermediates, novel monomers

Integration of Machine Learning and Computational Methods for Predictive Organic Synthesis

The integration of computational chemistry and machine learning (ML) is set to revolutionize how organic synthesis is planned and executed. nih.gov For a molecule like isoborneol, these tools can accelerate the discovery of new synthetic routes and the optimization of reaction conditions.

Future research will leverage ML algorithms trained on large reaction databases to predict the outcomes of novel transformations involving the isoborneol scaffold. nih.govresearchgate.net For instance, an ML model could predict the optimal catalyst, solvent, and temperature to maximize the yield and stereoselectivity of a desired derivative, minimizing the need for extensive empirical screening. beilstein-journals.org Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms in detail. This allows for the rational design of experiments by predicting transition state energies and identifying potential side products. The combination of predictive ML models with mechanistic DFT studies will enable a more targeted and efficient approach to synthesizing complex isoborneol derivatives. uni-goettingen.de

Computational ToolApplication AreaSpecific Goal for Isoborneol Chemistry
Machine Learning (Neural Networks)Reaction Outcome PredictionPredict the major product and yield for a novel reaction of isoborneol. nih.gov
Machine Learning (Regression Models)Condition OptimizationIdentify optimal temperature, pressure, and catalyst loading for a known transformation. beilstein-journals.org
Density Functional Theory (DFT)Mechanistic InvestigationElucidate the transition state structures to understand the origins of stereoselectivity in derivatization reactions.
Retrosynthesis SoftwareSynthesis PlanningPropose novel and efficient synthetic pathways to complex target molecules starting from isoborneol.

Exploration of Structure-Reactivity Relationships in Novel Bridged Bicyclic Alcohol Scaffolds

A deeper understanding of the fundamental relationship between a molecule's three-dimensional structure and its chemical reactivity is crucial for rational molecular design. While the chemistry of isoborneol is well-studied, future research will focus on systematically comparing its reactivity to that of newly synthesized, analogous bridged bicyclic alcohols.

This area of research involves designing and synthesizing a series of related scaffolds where specific structural elements—such as ring size, bridgehead substitution, or the relative position of functional groups—are systematically altered. By studying the kinetics and outcomes of standard reactions (e.g., oxidation, esterification, carbocation-mediated rearrangements) across this series, researchers can build detailed structure-reactivity models. researchgate.net For example, investigating how changes in ring strain or steric hindrance around the hydroxyl group affect reaction rates can provide invaluable insights. fiveable.me This knowledge is critical for predicting the behavior of new molecules and for designing catalysts or materials where the rigid, well-defined geometry of a bicyclic alcohol is a key functional feature. gla.ac.uk

Structural FeatureMethod of InvestigationProperty to be Correlated with Reactivity
Ring StrainComparative reaction kinetics (e.g., solvolysis)Rate of reaction, propensity for rearrangement
Steric HindranceProbing reactions with bulky vs. small reagentsReaction selectivity (e.g., exo/endo attack)
Torsional StrainNMR spectroscopy and computational modelingGround state energy, activation barriers
Electronic EffectsSynthesis of analogs with substituent groupsAcidity of the hydroxyl proton, reaction rates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.